molecular formula C24H25ClN2O4S B12478536 N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12478536
M. Wt: 473.0 g/mol
InChI Key: WGALQQOJLLZYRO-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a methoxybenzyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methylphenylamine, 4-methoxybenzyl chloride, and phenylsulfonyl chloride. The synthesis process may involve:

    N-alkylation: Reacting 5-chloro-2-methylphenylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation: Introducing the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base like triethylamine.

    Amidation: Forming the glycinamide structure through a reaction with glycine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide may involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially affecting biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)acetamide: Similar structure but with an acetamide group instead of glycinamide.

    N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-18-9-12-20(25)15-23(18)27(32(29,30)22-7-5-4-6-8-22)17-24(28)26(2)16-19-10-13-21(31-3)14-11-19/h4-15H,16-17H2,1-3H3

InChI Key

WGALQQOJLLZYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N(C)CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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